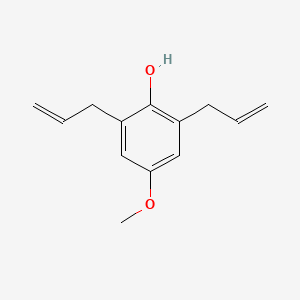

Phenol, 2,6-diallyl-4-methoxy-

Description

Structure

3D Structure

Properties

CAS No. |

64047-87-6 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

4-methoxy-2,6-bis(prop-2-enyl)phenol |

InChI |

InChI=1S/C13H16O2/c1-4-6-10-8-12(15-3)9-11(7-5-2)13(10)14/h4-5,8-9,14H,1-2,6-7H2,3H3 |

InChI Key |

FLSIHRBYEUUNFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)CC=C)O)CC=C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Phenol, 2,6 Diallyl 4 Methoxy

Exploration of Allylation Strategies for Phenolic Substrates

Allylation, the introduction of an allyl group (–CH₂–CH=CH₂), is the foundational step in constructing the target molecule. This can be directed towards either the oxygen (O-allylation) or a carbon atom (C-allylation) of the phenolic ring, with the former being the more common precursor to the Claisen rearrangement pathway.

The initial step in the most prevalent synthesis of Phenol (B47542), 2,6-diallyl-4-methoxy- involves the O-allylation of 4-methoxyphenol (B1676288). This reaction is a variation of the Williamson ether synthesis, where the phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile.

The reaction typically proceeds by treating 4-methoxyphenol with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a mild base and a polar aprotic solvent.

Common Reagents and Conditions for O-Allylation of 4-Methoxyphenol:

| Starting Material | Allylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Methoxyphenol | Allyl Bromide | Potassium Carbonate (K₂CO₃) | Acetone | 1-Allyloxy-4-methoxybenzene |

Due to the single phenolic hydroxyl group on the starting material, regioselectivity is not a significant concern. The reaction overwhelmingly favors the formation of the O-allylated product, 1-allyloxy-4-methoxybenzene, setting the stage for the subsequent rearrangement step. Under these conditions, direct C-allylation is a minor competing pathway.

Direct C-allylation involves the introduction of an allyl group directly onto a carbon atom of the aromatic ring. While this method can theoretically produce the target compound, it often faces challenges in controlling regioselectivity (ortho vs. para substitution) and the degree of allylation (mono- vs. di-substitution). A process for selective C-allylation in the para position of ortho-alkoxy-phenols has been developed, highlighting the general difficulty in controlling the position of substitution in direct C-allylation reactions. google.com For the synthesis of Phenol, 2,6-diallyl-4-methoxy-, where two allyl groups must be specifically directed to the ortho positions (C-2 and C-6), the indirect route via O-allylation followed by Claisen rearrangement is generally more reliable and higher-yielding.

Intramolecular Rearrangements: The Claisen Pathway and Related Transformations

The Claisen rearrangement is a powerful and widely used method in organic synthesis for forming carbon-carbon bonds. wikipedia.org It is a key step in synthesizing the target molecule, allowing for the precise migration of the allyl group from the phenolic oxygen to the ortho position of the aromatic ring.

The synthesis of Phenol, 2,6-diallyl-4-methoxy- requires a two-stage rearrangement process. First, 1-allyloxy-4-methoxybenzene is heated, typically at temperatures ranging from 200-250°C, to induce the first Claisen rearrangement, yielding 2-allyl-4-methoxyphenol (B1267482). libretexts.org This intermediate is then subjected to a second O-allylation to form 1-(allyloxy)-2-allyl-4-methoxybenzene. A second thermal rearrangement then introduces the second allyl group at the vacant ortho position (C-6), affording the final product.

The reaction is often performed neat or in a high-boiling solvent. While the thermal Claisen rearrangement is classic, research has explored methods to reduce the high temperatures required. Microwave-assisted heating, for example, has been shown to dramatically increase reaction rates. stackexchange.com

Typical Conditions for Aromatic Claisen Rearrangement:

| Substrate | Conditions | Product |

|---|---|---|

| 1-Allyloxy-4-methoxybenzene | Heat (~200-250 °C), neat | 2-Allyl-4-methoxyphenol |

The aromatic Claisen rearrangement is a concerted, intramolecular process classified as a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org The mechanism involves the reorganization of six bonding electrons through a cyclic six-membered transition state. libretexts.org

The key steps are:

wikipedia.orgwikipedia.org-Sigmatropic Shift: Upon heating, the allyl aryl ether undergoes a concerted pericyclic reaction. The C-O bond of the ether is broken, while a new C-C bond is simultaneously formed between the terminal carbon (C-3) of the allyl group and the ortho-carbon of the benzene (B151609) ring. libretexts.org

Formation of a Dienone Intermediate: This initial rearrangement disrupts the aromaticity of the ring, producing a non-aromatic intermediate, 6-allyl-4-methoxycyclohexa-2,4-dien-1-one. libretexts.orglibretexts.org

Evidence for this intramolecular mechanism was confirmed by experiments using an allyl group labeled with carbon-14 (B1195169) at the terminal position; the resulting product showed the labeled carbon exclusively bonded to the aromatic ring, consistent with the proposed cyclic rearrangement. libretexts.org

Derivatization Routes from Naturally Occurring Phenolic Compounds (e.g., Eugenol (B1671780) and Analogues)

Naturally occurring phenolic compounds serve as valuable starting materials for chemical synthesis. Eugenol (4-allyl-2-methoxyphenol), a primary constituent of clove oil, is an isomer of the 2-allyl-4-methoxyphenol intermediate discussed above. usu.ac.id While not a direct precursor to Phenol, 2,6-diallyl-4-methoxy-, eugenol can be used to synthesize structurally related diallylated methoxyphenols.

A documented synthesis starting from eugenol involves an O-allylation followed by a Claisen rearrangement. researchgate.net

O-Allylation of Eugenol: Eugenol is reacted with an allyl halide to produce 4-allyl-1-(allyloxy)-2-methoxybenzene.

Claisen Rearrangement: This ether is then heated to induce rearrangement, yielding 2,4-diallyl-6-methoxyphenol. researchgate.net

This product is an isomer of the target compound, demonstrating how natural precursors can be utilized to generate diverse molecular architectures through the same fundamental reaction pathways.

Synthesis of a Diallylated Phenol from Eugenol:

| Precursor | Step 1 | Intermediate | Step 2 | Product |

|---|

Development of Novel Synthetic Approaches and Green Chemistry Considerations

Recent advancements in synthetic methodologies have focused on improving the efficiency and environmental friendliness of reactions like the Claisen rearrangement. While traditional methods often require high temperatures, newer approaches explore the use of catalysts to lower the reaction temperature and improve yields. organic-chemistry.org Microwave-assisted organic synthesis has also been investigated as a way to accelerate the Claisen rearrangement, sometimes even under solvent-free conditions, which aligns with the principles of green chemistry by reducing energy consumption and solvent waste. researchgate.net

The following table outlines a conceptual green synthesis approach for 2,6-diallyl-4-methoxyphenol:

| Step | Reaction | Reagents and Conditions | Green Chemistry Aspect |

| 1 | O-diallylation | 4-methoxyphenol, Allyl chloride, K2CO3, Acetone (reflux) | Use of a weaker, less hazardous base and a recyclable solvent. |

| 2 | Double Claisen Rearrangement | Microwave irradiation (solvent-free) | Reduced energy consumption and elimination of solvent. |

Post-Synthetic Functionalization and Chemical Modifications of Phenol, 2,6-diallyl-4-methoxy-

The structure of 2,6-diallyl-4-methoxyphenol offers several sites for post-synthetic modification, allowing for the creation of a diverse range of derivatives. The primary reactive sites are the phenolic hydroxyl group and the two allyl moieties.

The phenolic hydroxyl group is a versatile functional handle for various chemical transformations. Its reactivity is influenced by the electron-donating methoxy (B1213986) group and the ortho-diallyl substituents. Common reactions at this site include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can yield a variety of ethers.

Esterification: Acylation with acid chlorides or anhydrides produces the corresponding esters.

Derivatization: The hydroxyl group can be converted to other functional groups, which can then be used in further synthetic steps.

The following table provides examples of potential reactions at the phenolic hydroxyl group:

| Reaction Type | Reagent | Product Class |

| Etherification | Methyl iodide, K2CO3 | Methoxybenzene derivative |

| Esterification | Acetic anhydride, Pyridine | Phenyl acetate (B1210297) derivative |

| Silylation | Trimethylsilyl chloride, Triethylamine | Silyl ether derivative |

The two allyl groups provide additional opportunities for chemical modification, leading to a wider range of functionalized molecules.

Isomerization: The terminal double bonds of the allyl groups can be isomerized to the thermodynamically more stable internal propenyl groups. This transformation can be achieved using various catalysts, including transition metal complexes or strong bases. docksci.comrsc.orgacs.org The resulting propenylphenols can have different reactivity and biological activity profiles.

Epoxidation: The double bonds of the allyl groups can be converted to epoxide rings using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or Oxone®. nih.gov These epoxides are valuable synthetic intermediates that can undergo ring-opening reactions with a variety of nucleophiles to introduce new functional groups.

The table below summarizes these modifications of the allyl moieties:

| Modification | Reagent/Catalyst | Functional Group Transformation |

| Isomerization | Rh(I) or Ru(II) complex | Allyl to Propenyl |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Alkene to Epoxide |

Reactivity and Transformational Chemistry of Phenol, 2,6 Diallyl 4 Methoxy

Polymerization Pathways of Diallyl Moieties

The presence of two allyl groups allows Phenol (B47542), 2,6-diallyl-4-methoxy- to act as a monomer in various polymerization reactions. The reactivity of these allyl groups is, however, moderated by the phenolic moiety, which can influence the polymerization mechanism and kinetics.

Radical Polymerization and Copolymerization Studies

Furthermore, the phenolic hydroxyl group can act as a radical scavenger, inhibiting the polymerization process. This inhibitory effect is a common characteristic of phenols and is utilized in stabilizing vinyl monomers against premature polymerization. The mechanism of inhibition typically involves the transfer of the phenolic hydrogen to a propagating radical, resulting in the formation of a non-reactive or poorly reactive phenoxy radical.

| Factor | Effect on Radical Polymerization | Reason |

| Diallyl Functionality | Potential for cross-linking | Two polymerizable groups per monomer unit. |

| Allylic Hydrogens | Chain transfer, reduced polymerization rate | Formation of stabilized, less reactive radicals. |

| Phenolic Hydroxyl Group | Inhibition of polymerization | Radical scavenging to form stable phenoxy radicals. |

Cationic Polymerization Investigations

Cationic polymerization is an alternative pathway for the polymerization of vinyl monomers, particularly those with electron-donating substituents that can stabilize a carbocationic intermediate. The methoxy (B1213986) group at the para position of Phenol, 2,6-diallyl-4-methoxy- is electron-donating, which could facilitate the stabilization of a cationic propagating center.

Drawing parallels from studies on the cationic polymerization of p-methoxystyrene, a proposed mechanism for the cationic polymerization of the allyl groups in Phenol, 2,6-diallyl-4-methoxy- would involve initiation by a strong acid or a Lewis acid/proton donor system to generate a carbocation. This carbocation would then add to the double bond of another monomer molecule, propagating the polymer chain. However, the nucleophilicity of the phenolic hydroxyl group and the potential for side reactions, such as cyclization, could complicate the polymerization process.

Mechanistic Aspects of Auto-Polymerization and Polymerization Inhibition

Auto-polymerization, or spontaneous polymerization, can occur in reactive monomers upon storage, often initiated by heat, light, or the presence of impurities. For Phenol, 2,6-diallyl-4-methoxy-, the potential for auto-polymerization of the allyl groups exists, though it is likely to be significantly mitigated by the intrinsic inhibitory properties of the phenolic group.

The mechanism of polymerization inhibition by the phenolic moiety involves the donation of a hydrogen atom from the hydroxyl group to a radical species (R•), which could be an initiating radical or a propagating polymer radical. This process generates a resonance-stabilized phenoxy radical that is generally not reactive enough to initiate a new polymer chain, thus effectively terminating the polymerization process. The presence of oxygen can also play a role, as it can react with radicals to form peroxy radicals, which are then intercepted by the phenol. wikipedia.org

Isomerization Reactions of the Allyl Side Chains

The allyl groups of Phenol, 2,6-diallyl-4-methoxy- can undergo isomerization to the thermodynamically more stable propenyl isomers. This transformation can be induced by heat, transition metal catalysts, or strong bases.

Detailed Analysis of Allyl-Propenyl Isomerization Mechanisms

The isomerization of the ortho-allyl groups of Phenol, 2,6-diallyl-4-methoxy- to the corresponding propenyl groups is a significant transformation that alters the chemical properties and potential applications of the molecule. This isomerization can proceed through several mechanistic pathways.

One prominent pathway, particularly under thermal conditions, is the Claisen rearrangement . This is an intramolecular, concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.orglibretexts.org In this process, the allyl group migrates from the oxygen of a transiently formed allyl aryl ether to an ortho position of the aromatic ring. However, since the allyl groups in the starting material are already attached to the carbon skeleton, a direct Claisen rearrangement is not the primary pathway. Instead, upon heating, an ortho-allylphenol can undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a dienone intermediate, which then tautomerizes back to a phenol, but with the allyl group having rearranged. libretexts.org For a 2,6-diallylphenol, this can be a complex process.

A more direct route to the propenyl isomer is through base-catalyzed isomerization . In the presence of a strong base, a proton can be abstracted from the allylic carbon, leading to the formation of a resonance-stabilized carbanion. Reprotonation at the terminal carbon of the original double bond results in the formation of the propenyl group.

Transition metal-catalyzed isomerization provides another efficient method for this transformation. Catalysts based on metals such as palladium, rhodium, ruthenium, and iron can facilitate the migration of the double bond. rsc.org The mechanism often involves the formation of a π-allyl metal complex, followed by the re-addition of a hydride to form the more stable internal olefin. rsc.org

| Isomerization Method | Key Features | Plausible Intermediate |

| Thermal (Claisen-type) | Intramolecular, concerted rearrangement | Cyclic transition state (dienone intermediate) |

| Base-Catalyzed | Requires a strong base | Resonance-stabilized carbanion |

| Transition Metal-Catalyzed | High efficiency and selectivity | π-allyl metal complex |

Oxidative Coupling and Phenolic Polymerization Phenomena

The phenolic nature of Phenol, 2,6-diallyl-4-methoxy- makes it susceptible to oxidative coupling reactions, a process that can lead to the formation of dimers, oligomers, and polymers. This reactivity is a cornerstone of lignin (B12514952) biosynthesis and is exploited in the synthesis of polyphenylene oxide (PPO) and other phenolic resins.

The oxidative coupling of phenols typically proceeds via the formation of a phenoxy radical, which can be generated by a one-electron oxidant, such as a transition metal complex (e.g., copper or iron salts) or an enzyme like laccase or peroxidase. The resulting phenoxy radical is resonance-stabilized, with the unpaired electron density delocalized over the aromatic ring, particularly at the ortho and para positions.

For Phenol, 2,6-diallyl-4-methoxy-, the ortho positions are substituted with allyl groups, and the para position is occupied by a methoxy group. The coupling of phenoxy radicals can occur through either carbon-carbon (C-C) or carbon-oxygen (C-O) bond formation. Given the substitution pattern of the molecule, C-C coupling would likely occur at the positions ortho to the hydroxyl group if sterically accessible, or potentially through coupling involving the allyl side chains. C-O coupling would lead to the formation of ether linkages. The specific regioselectivity of the coupling is influenced by the catalyst system, solvent, and reaction temperature. This process can lead to the formation of a variety of structures, from simple biphenolic dimers to complex, cross-linked polymeric networks.

| Coupling Type | Description | Potential Product Structure |

| Carbon-Carbon (C-C) | Formation of a direct bond between two aromatic rings. | Biphenolic structures. |

| Carbon-Oxygen (C-O) | Formation of an ether linkage between two phenolic units. | Poly(phenylene ether)-type structures. |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

No specific research data has been found for the electrophilic aromatic substitution reactions on the phenolic ring of Phenol, 2,6-diallyl-4-methoxy-.

Reactions Involving the Methoxy Group and its Transformations

There is no available scientific literature detailing the reactions and transformations of the methoxy group specific to Phenol, 2,6-diallyl-4-methoxy-.

Comprehensive Analysis of Reaction By-products and Selectivity Control

A comprehensive analysis of reaction by-products and methods for selectivity control in reactions involving Phenol, 2,6-diallyl-4-methoxy- has not been reported in the reviewed scientific literature.

Advanced Spectroscopic and Structural Characterization of Phenol, 2,6 Diallyl 4 Methoxy and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Phenol (B47542), 2,6-diallyl-4-methoxy-. While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen atom. The phenolic hydroxyl (-OH) proton would typically appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The two aromatic protons are chemically equivalent and would appear as a singlet in the aromatic region (typically 6.5-7.0 ppm). The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet around 3.7-3.9 ppm. The two symmetrical allyl groups would produce a more complex pattern: a multiplet for the internal vinyl proton (-CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring.

¹³C NMR: The carbon NMR spectrum would complement the proton data. It is expected to show nine distinct signals corresponding to the different carbon environments in the molecule's symmetrical structure. This includes signals for the two types of aromatic carbons (those bearing substituents and those bearing hydrogens), the methoxy carbon, and the three distinct carbons of the allyl groups (allylic CH₂, internal CH, and terminal CH₂). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) would be used to differentiate between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals), which is particularly useful for assigning the allyl and methoxy carbons. libretexts.org

2D NMR: To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, connecting the allylic methylene protons to the vinyl protons within the same allyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would establish direct one-bond correlations between protons and the carbons they are attached to, linking the ¹H and ¹³C assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenol, 2,6-diallyl-4-methoxy-

| Group | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenolic | -OH | 4.5 - 5.5 (broad s) | - |

| Methoxy | -OCH₃ | ~3.8 (s, 3H) | ~56 |

| Aromatic | Ar-H | ~6.6 (s, 2H) | ~115 |

| Allyl | Ar-CH₂- | ~3.3 (d, 4H) | ~35 |

| Allyl | -CH=CH₂ | ~5.9 (m, 2H) | ~137 |

| Allyl | -CH=CH₂ | ~5.1 (m, 4H) | ~116 |

| Aromatic | Ar-C-OH | - | ~148 |

| Aromatic | Ar-C-OCH₃ | - | ~152 |

| Aromatic | Ar-C-Allyl | - | ~128 |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of Phenol, 2,6-diallyl-4-methoxy- would be dominated by absorptions corresponding to its key functional groups. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic ring and allyl groups would appear just above 3000 cm⁻¹, while the methoxy C-H stretching would be slightly lower, around 2850-2960 cm⁻¹. The spectrum would also feature sharp peaks around 1640-1650 cm⁻¹ for the C=C stretching of the allyl groups and absorptions around 1600 and 1450-1500 cm⁻¹ for the aromatic C=C ring stretches. researchgate.net The C-O stretching of the methoxy group and the phenolic group would result in strong bands in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nsf.gov While the O-H stretch is typically weak in Raman, the symmetric aromatic ring breathing modes and the C=C stretching vibrations of the allyl groups are expected to produce strong, sharp signals, making it an excellent tool for analyzing the carbon skeleton.

Table 2: Key Expected Vibrational Frequencies for Phenol, 2,6-diallyl-4-methoxy-

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | Phenol | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch (sp²) | Aromatic/Allyl | 3010 - 3100 | Medium | Strong |

| C-H Stretch (sp³) | Methoxy/Allyl | 2850 - 2960 | Medium | Medium |

| C=C Stretch | Allyl | 1640 - 1650 | Medium | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 | Medium-Strong | Strong |

| C-O Stretch | Methoxy/Phenol | 1000 - 1300 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For Phenol, 2,6-diallyl-4-methoxy- (C₁₃H₁₆O₂), the monoisotopic mass is 204.11504 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The molecule can be ionized through various techniques, forming different adducts. Predicted mass-to-charge ratios (m/z) for common adducts are crucial for identification in complex mixtures. uni.lu

Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺˙ at m/z 204) would undergo fragmentation. The presence of the allyl groups provides a pathway for a characteristic fragmentation via benzylic/allylic cleavage, leading to the loss of an allyl radical (C₃H₅•, 41 Da) to form a stable cation at m/z 163. Further fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group or the loss of formaldehyde (B43269) (CH₂O, 30 Da).

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of Phenol, 2,6-diallyl-4-methoxy-

| Adduct Type | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₃H₁₇O₂]⁺ | 205.12232 |

| [M+Na]⁺ | [C₁₃H₁₆O₂Na]⁺ | 227.10426 |

| [M+K]⁺ | [C₁₃H₁₆O₂K]⁺ | 243.07820 |

| [M-H]⁻ | [C₁₃H₁₅O₂]⁻ | 203.10776 |

| Molecular Ion [M]⁺˙ | [C₁₃H₁₆O₂]⁺˙ | 204.11449 |

Data sourced from PubChem. uni.lu

X-ray Diffraction (XRD) for Single-Crystal and Solid-State Structural Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

Currently, there is no publicly available crystal structure for Phenol, 2,6-diallyl-4-methoxy- in crystallographic databases. If a suitable single crystal could be grown, XRD analysis would provide invaluable information. It would confirm the substitution pattern on the phenol ring and reveal the orientation of the methoxy and allyl groups relative to the ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which dictate how the molecules pack in the crystal lattice. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. Phenols, particularly sterically hindered ones like Phenol, 2,6-diallyl-4-methoxy-, can be oxidized to form relatively stable phenoxy radicals.

The oxidation of Phenol, 2,6-diallyl-4-methoxy- would generate a phenoxy radical intermediate. ESR spectroscopy could be used to detect this transient species. researchgate.net The ESR spectrum would provide two key pieces of information:

g-value: This value is characteristic of the radical's electronic environment.

Hyperfine Splitting: The interaction (coupling) of the unpaired electron with nearby magnetic nuclei (primarily ¹H) splits the ESR signal into a multiplet pattern. The hyperfine splitting constants (hfc) are proportional to the spin density at that nucleus. Analysis of this pattern would confirm the delocalization of the unpaired electron across the aromatic ring and potentially onto the allyl substituents.

Hyphenated Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of chemical compounds in real-world samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary tool for the analysis of volatile and thermally stable compounds like substituted phenols. A sample containing Phenol, 2,6-diallyl-4-methoxy- would first be separated from other components based on boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. This technique is highly effective for assessing the purity of a synthesized sample and for identifying it within a complex mixture, such as an essential oil extract. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses where thermal degradation is a concern, LC-MS is the preferred method. The compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. LC-MS is particularly useful for quantifying the compound in various matrices and for analyzing mixtures without the need for derivatization.

Computational Chemistry and Theoretical Investigations of Phenol, 2,6 Diallyl 4 Methoxy

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for optimizing molecular geometry and predicting a wide range of electronic properties. For phenolic compounds, DFT methods, particularly with hybrid functionals like B3LYP, have proven to be reliable and economical for predicting molecular structures and energies acs.org.

For a molecule like Phenol (B47542), 2,6-diallyl-4-methoxy-, calculations would typically begin with geometry optimization to find the lowest energy conformation. A basis set such as 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost for such organic molecules acs.orgnih.gov. These initial calculations provide the foundation for all subsequent theoretical analyses, including vibrational frequencies, electronic transitions, and reactivity descriptors. For similar compounds like Isoeugenol (2-methoxy-4-(prop-1-en-1-yl)phenol), the DFT/B3LYP/6-311G(d,p) level of theory has been effectively used for geometric optimization and the calculation of thermodynamic parameters researchgate.net.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties researchgate.net. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons youtube.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity researchgate.netwuxibiology.com.

The three-dimensional structure of Phenol, 2,6-diallyl-4-methoxy- is influenced by the rotational freedom of its substituent groups: the two allyl chains, the methoxy (B1213986) group, and the hydroxyl group. Conformational analysis is performed to identify the most stable arrangement (conformer) of the molecule and the energy barriers between different conformations.

For phenolic compounds, the orientation of the hydroxyl group and other substituents relative to the aromatic ring is crucial. Studies on p-alkyl phenols have shown that interactions between the hydroxyl and alkyl substituents can lead to distinct stable conformers (syn and anti) researchgate.net. In the case of Phenol, 2,6-diallyl-4-methoxy-, the bulky allyl groups at the ortho positions (2 and 6) would likely impose significant steric hindrance, influencing the preferred orientation of the hydroxyl and methoxy groups. Computational methods can map the potential energy surface by systematically rotating these groups, allowing for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation) researchgate.net. These analyses also reveal potential intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the methoxy group's oxygen, which can further stabilize certain conformations.

Mechanistic Pathway Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. For phenolic compounds, a key area of interest is their antioxidant activity, which often involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical nih.gov. Transition state modeling allows chemists to map out the energy profile of a proposed reaction pathway, identifying the high-energy transition state that connects reactants to products.

For Phenol, 2,6-diallyl-4-methoxy-, theoretical studies could elucidate its antioxidant mechanism by modeling its reaction with a radical species (e.g., a peroxyl radical). By calculating the activation energy required to reach the transition state for hydrogen atom transfer, its efficiency as an antioxidant can be predicted. DFT studies on methoxyphenols have explored various antioxidant mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET), revealing how solvent and structure influence the favored pathway nih.gov. Similar modeling could predict how the diallyl substitution pattern affects the O-H bond dissociation enthalpy (BDE), a key parameter in antioxidant activity acs.org.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra nih.gov.

For Phenol, 2,6-diallyl-4-methoxy-, TD-DFT calculations could predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in its UV-Vis spectrum. This information is valuable for understanding the molecule's photophysical properties. Similarly, the vibrational frequencies can be calculated and compared to experimental Infrared (IR) and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C), providing another layer of validation by comparing theoretical values with those obtained from experimental NMR spectroscopy nih.gov. Good agreement between predicted and experimental spectra confirms that the calculated molecular geometry and electronic structure are accurate representations of the real molecule researchgate.netnih.gov.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior in an explicit solvent environment over time. MD simulations model the movements of atoms and molecules based on classical mechanics, offering insights into intermolecular interactions, solvation, and conformational dynamics in solution nih.gov.

An MD simulation of Phenol, 2,6-diallyl-4-methoxy- in a solvent like water or an organic solvent would reveal how solvent molecules arrange around it (the solvation shell) and how intermolecular hydrogen bonds form and break between the phenol's hydroxyl group and the solvent nih.gov. This is particularly important for understanding how the solvent influences reactivity and stability nih.gov. Such simulations can also explore the conformational flexibility of the allyl chains in a solution environment, providing a more realistic picture of the molecule's behavior than static, gas-phase calculations nih.gov.

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features (descriptors) with its physicochemical properties or biological activity tandfonline.comnih.gov. These models, once validated, can be used to predict the properties of new, untested compounds.

For a class of compounds like substituted phenols, a QSPR model could be developed to predict properties such as antioxidant activity, toxicity, or solubility. The model would be built using a "training set" of phenolic compounds with known experimental data mdpi.comnih.gov. Molecular descriptors for these compounds—which can range from simple counts of atoms and bonds to complex quantum-chemical parameters like HOMO/LUMO energies or dipole moments—are calculated and statistically correlated with the property of interest tandfonline.com. Once a robust model is established, the descriptors for Phenol, 2,6-diallyl-4-methoxy- could be calculated and fed into the model to predict its properties without the need for direct experimentation. This approach is valuable in drug discovery and materials science for screening large libraries of virtual compounds to identify promising candidates tandfonline.combohrium.com.

Applications in Material Science and Chemical Engineering of Phenol, 2,6 Diallyl 4 Methoxy

Development and Characterization of Novel Polymers and Copolymers

The presence of multiple reactive sites in Phenol (B47542), 2,6-diallyl-4-methoxy- allows for its use in the creation of new polymers and copolymers with tailored properties. The allyl groups can participate in addition polymerization, while the hydroxyl group can be involved in condensation reactions or other chemical modifications.

While direct research on the synthesis of thermoplastics from Phenol, 2,6-diallyl-4-methoxy- is emerging, studies on similar bio-based monomers provide a strong indication of its potential. For instance, 2-methoxy-4-vinylphenol (B128420) (MVP), a related lignin-derived monomer, has been successfully polymerized to create thermoplastic materials. mdpi.comresearchgate.netnih.gov This research has demonstrated that hydrophobic bio-based monomers derived from MVP can be polymerized through solution and emulsion techniques, resulting in homopolymers and copolymers with a range of thermal properties suitable for thermoplastic applications. mdpi.comresearchgate.netnih.gov The resulting polymers from MVP have shown lower glass transition temperatures (Tg) compared to conventional styrene-like polymers, which is attributed to the increased mobility provided by their functional groups. mdpi.comsemanticscholar.org Given the structural similarities, it is hypothesized that Phenol, 2,6-diallyl-4-methoxy- could also be utilized in similar polymerization reactions to produce novel bio-based thermoplastics.

Phenolic compounds are foundational to the production of thermosetting resins, commonly known as phenolic resins. google.comakrochem.comorientjchem.org These resins are typically formed through the reaction of phenols with formaldehyde (B43269). orientjchem.org The resulting polymers form a rigid, three-dimensional network upon curing, leading to materials with high thermal stability and chemical resistance. akrochem.com

The diallyl functionality of Phenol, 2,6-diallyl-4-methoxy- offers an alternative and advantageous route to creating thermosetting resins. The allyl groups can undergo cross-linking reactions, either thermally or through the use of a cross-linking agent, to form a cured, thermoset network. This process avoids the use of formaldehyde, a substance of increasing environmental and health concern. Research on the related monomer, 2-methoxy-4-vinylphenol (MVP), has shown that divinylbenzene-like monomers can be prepared and subsequently thermally cross-linked with thiol-bearing reagents to produce thermosets with varying cross-linking densities. mdpi.comresearchgate.netnih.gov This approach demonstrates a viable pathway for fabricating thermosetting resins from Phenol, 2,6-diallyl-4-methoxy-.

| Monomer | Key Functional Groups | Cross-linking Mechanism | Potential Advantages |

|---|---|---|---|

| Phenol, 2,6-diallyl-4-methoxy- | Two allyl groups, one hydroxyl group | Allyl group polymerization/cross-linking | Formaldehyde-free, bio-based potential |

| 2-Methoxy-4-vinylphenol (MVP) | One vinyl group, one hydroxyl group | Vinyl group polymerization, can be functionalized for cross-linking | Demonstrated bio-based thermoset precursor mdpi.comresearchgate.netnih.gov |

| Traditional Phenol | One hydroxyl group | Condensation with formaldehyde | Well-established industrial process orientjchem.org |

The chemical structure of Phenol, 2,6-diallyl-4-methoxy- is well-suited for the engineering of complex and functional polymeric architectures. The two allyl groups provide sites for controlled polymerization and post-polymerization modification. For example, these groups can participate in thiol-ene "click" reactions, which are highly efficient and can be conducted under mild conditions. rsc.org This allows for the precise attachment of other molecules to the polymer backbone, leading to materials with specific functionalities.

Furthermore, the hydroxyl group can be modified to introduce other reactive moieties or to alter the solubility and thermal properties of the resulting polymer. Research on other functional monomers has shown that the selective modification of different parts of a molecule can lead to the creation of well-defined linear diblock copolyethers and other complex structures. researchgate.net This suggests that Phenol, 2,6-diallyl-4-methoxy- can serve as a versatile platform for designing polymers with advanced architectures for a variety of applications.

Role as a Chemical Intermediate in Complex Organic Synthesis

Beyond polymerization, Phenol, 2,6-diallyl-4-methoxy- can serve as a valuable intermediate in the synthesis of more complex organic molecules. The presence of the phenolic hydroxyl group and the two allyl groups allows for a wide range of chemical transformations.

The hydroxyl group can direct ortho- and para- substitution on the aromatic ring, and it can also be converted into other functional groups. The allyl groups are amenable to a variety of reactions, including oxidation, reduction, and addition reactions. For example, similar phenolic structures have been used as precursors in the synthesis of bis-hydroxychalcones, which have applications in material science as photosensitizers and photoinitiators. researchgate.netresearchgate.net The reactivity of the functional groups in Phenol, 2,6-diallyl-4-methoxy- makes it a promising starting material for the synthesis of a diverse array of complex molecules with potential applications in pharmaceuticals, agrochemicals, and specialty chemicals. thegoodscentscompany.com

Design and Application in Advanced Membrane Technologies for Chemical Separations

Advanced membrane technologies are crucial for a variety of chemical separation processes, offering an energy-efficient alternative to traditional methods. nih.govnih.gov The development of new membrane materials with enhanced selectivity and permeability is an active area of research.

Phenol, 2,6-diallyl-4-methoxy- is a promising candidate for the fabrication of advanced membranes due to its potential for cross-linking. A study on the related compound eugenol (B1671780), which has a single allyl group, demonstrated its use in a supported liquid membrane for the transport of phenol. msrjournal.com In this study, eugenol was cross-linked with divinyl benzene (B151609) or diallyl phthalate (B1215562) to form a carrier molecule within the membrane. msrjournal.com The presence of these cross-linked carriers significantly increased the efficiency of phenol transport. msrjournal.com

The two allyl groups in Phenol, 2,6-diallyl-4-methoxy- make it an excellent candidate for forming a highly cross-linked polymer network, which is a desirable characteristic for a stable and selective membrane. Such membranes could be applied to the separation of phenolic compounds from industrial wastewater, a significant environmental challenge. nih.gov

| Phenolic Compound | Membrane Type | Application | Key Finding | Reference |

|---|---|---|---|---|

| Eugenol (cross-linked) | Supported Liquid Membrane | Phenol transport | Cross-linked eugenol acts as an efficient carrier, with phenol transport reaching up to 91.59%. | msrjournal.com |

| Phenol, 2,6-diallyl-4-methoxy- (potential) | Cross-linked polymer membrane | Separation of phenolic compounds | The diallyl functionality allows for the formation of a stable, cross-linked membrane matrix. | (Hypothesized) |

Exploration as a Monomer in Sustainable and Bio-based Polymer Feedstocks

There is a growing demand for the development of polymers from renewable resources to reduce our reliance on fossil fuels. nih.gov Lignin (B12514952), a major component of biomass, is a rich source of aromatic compounds that can be converted into valuable monomers. mdpi.comresearchgate.netnih.gov

Phenol, 2,6-diallyl-4-methoxy- is a lignin-derived compound, making it a promising candidate for a sustainable and bio-based monomer. nih.gov Extensive research has been conducted on the use of 2-methoxy-4-vinylphenol (MVP) as a bio-based monomer for both thermoplastics and thermosets. mdpi.comresearchgate.netnih.govsemanticscholar.org This research highlights the potential of converting lignin-derived phenols into platform chemicals for the polymer industry. The development of polymerization methods for Phenol, 2,6-diallyl-4-methoxy- would contribute to the growing portfolio of bio-based polymers, offering a more sustainable alternative to petroleum-based plastics.

Future Research Trajectories and Interdisciplinary Perspectives for Phenol, 2,6 Diallyl 4 Methoxy

Emerging Synthetic Methodologies and Catalyst Development

The synthesis of Phenol (B47542), 2,6-diallyl-4-methoxy- traditionally relies on the Claisen rearrangement of a corresponding diallyl ether precursor. Future research could focus on developing more efficient and selective synthetic routes.

Key Research Areas:

Direct C-H Allylation: Investigation into transition-metal catalyzed direct C-H allylation of 4-methoxyphenol (B1676288) would offer a more atom-economical approach, avoiding the need for a separate O-allylation step. Catalysts based on palladium, rhodium, or iridium could be explored for their efficacy in directing the allylation to the ortho positions.

Novel Catalyst Systems: The development of Lewis acid catalysts, such as those based on aluminum or boron, could offer alternative pathways for the ortho-selective allylation of phenols. researchgate.net Research into heterogeneous catalysts could also provide more sustainable and recyclable options for the synthesis.

Microwave-Assisted Synthesis: Exploring microwave-assisted Claisen rearrangement could significantly reduce reaction times and improve yields, offering a greener synthetic alternative to conventional heating.

| Synthetic Approach | Potential Catalysts/Conditions | Anticipated Advantages |

| Direct C-H Allylation | Palladium, Rhodium, Iridium complexes | Higher atom economy, fewer synthetic steps |

| Lewis Acid Catalysis | Aluminum phenoxides, Boron trifluoride etherate | Alternative regioselectivity, milder reaction conditions |

| Heterogeneous Catalysis | Zeolites, Supported metal nanoparticles | Catalyst recyclability, simplified purification |

| Microwave-Assisted Rearrangement | High-temperature, short reaction times | Reduced energy consumption, faster reaction rates |

Unexplored Reactivity Patterns and Chemical Transformations

The unique combination of functional groups in Phenol, 2,6-diallyl-4-methoxy- opens up a wide array of potential chemical transformations that remain largely unexplored.

Potential Transformations:

Allyl Group Modifications: The two allyl groups are ripe for a variety of chemical modifications. These include, but are not limited to, epoxidation, dihydroxylation, ozonolysis, and metathesis reactions. Such transformations could lead to a diverse range of new derivatives with potentially interesting biological or material properties.

Phenolic Hydroxyl Group Reactions: The hydroxyl group can be derivatized to form ethers, esters, and other functional groups, which can be used to tune the compound's properties, such as its solubility, reactivity, and potential for polymerization.

Ring-Closing Metathesis (RCM): The proximity of the two allyl groups could allow for intramolecular RCM to form a seven-membered heterocyclic ring fused to the aromatic core, creating a novel molecular scaffold.

Oxidative Coupling: The phenolic nature of the compound suggests that it could undergo oxidative coupling reactions to form novel dimeric or polymeric structures. nih.gov

Integration of Advanced Analytical Techniques for Real-time Monitoring

To optimize synthetic methodologies and gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of Phenol, 2,6-diallyl-4-methoxy-, the integration of advanced analytical techniques for real-time monitoring is crucial.

Applicable Techniques:

In-situ Spectroscopy: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can be employed to monitor the progress of reactions like the Claisen rearrangement in real-time. This would allow for the precise determination of reaction endpoints and the identification of transient intermediates.

Process Analytical Technology (PAT): The implementation of PAT tools, including online High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), can provide quantitative data on the concentration of reactants, intermediates, and products throughout a reaction.

Hyphenated Chromatographic Techniques: Advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the detailed characterization of the final product and any potential byproducts. nih.gov

| Analytical Technique | Information Gained | Application in Research |

| In-situ FTIR/Raman | Functional group changes, reaction kinetics | Real-time monitoring of Claisen rearrangement |

| Online HPLC/MS | Quantitative concentration data | Optimization of reaction conditions |

| GC-MS/LC-MS | Structural elucidation, impurity profiling | Product characterization and purity assessment |

Sustainable Synthesis and Processing Strategies

Future research should prioritize the development of sustainable and environmentally friendly methods for the synthesis and processing of Phenol, 2,6-diallyl-4-methoxy-.

Green Chemistry Approaches:

Bio-based Feedstocks: Investigating the synthesis of the 4-methoxyphenol precursor from renewable resources, such as lignin (B12514952), would contribute to a more sustainable production pipeline.

Green Solvents: The replacement of traditional organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, for reactions like O-allylation and Claisen rearrangement would significantly reduce the environmental impact.

Catalytic Efficiency: The development of highly efficient and recyclable catalysts will minimize waste and energy consumption.

Synergistic Research at the Interface of Organic Chemistry and Materials Science

The bifunctional nature of Phenol, 2,6-diallyl-4-methoxy-, with its two polymerizable allyl groups and a reactive phenolic hydroxyl group, makes it a highly promising monomer for the development of novel polymers and materials.

Potential Applications in Materials Science:

Cross-linking Agent: The diallyl functionality allows this compound to act as a cross-linking agent in polymerization reactions, potentially enhancing the thermal and mechanical properties of various polymers. google.com Phenolic allyl ethers have been explored as toughening agents for polymaleimides. google.com

Functional Polymers: Polymerization of Phenol, 2,6-diallyl-4-methoxy- could lead to the formation of functional polymers with unique properties. The phenolic hydroxyl groups within the polymer backbone could be further modified to introduce additional functionalities.

Thermosetting Resins: This compound could serve as a building block for the synthesis of high-performance thermosetting resins, with potential applications in coatings, adhesives, and composites. The aromatic core would contribute to thermal stability and rigidity. mdpi.comacs.org

Q & A

Q. What are the established synthetic routes for 2,6-diallyl-4-methoxyphenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of 4-methoxyphenol with allyl halides under basic conditions (e.g., K₂CO₃/DMF). Key parameters include temperature control (60–80°C) and stoichiometric ratios of allylating agents to minimize side products like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitoring by TLC or HPLC ensures intermediate purity. For safety, use inert atmospheres (N₂) and adhere to protocols for handling volatile allyl halides .

Q. How is the molecular structure of 2,6-diallyl-4-methoxyphenol validated experimentally?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H NMR (e.g., δ 5.8–6.0 ppm for allyl protons, δ 3.8 ppm for methoxy groups) and ¹³C NMR (e.g., carbons adjacent to oxygen at ~150 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ matching C₁₃H₁₆O₃ (calc. 220.1099) .

- X-ray crystallography : Use software like ORTEP-3 for 3D structural visualization if single crystals are obtained .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store as a powder at –20°C in airtight, light-resistant containers under inert gas (Ar) to prevent oxidation. In solution (e.g., DMSO), aliquot and store at –80°C for ≤1 year. Regularly assess degradation via UV-Vis (λmax ~270 nm for phenolic absorption) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported antioxidant efficacy of 2,6-diallyl-4-methoxyphenol across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., DPPH vs. ABTS assays) or solvent polarity effects. Standardize protocols:

Q. How can computational modeling predict the COX-2 inhibitory mechanism of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using COX-2 crystal structures (PDB ID: 5KIR). Focus on:

Q. What analytical techniques are critical for identifying degradation products during long-term stability studies?

- Methodological Answer : Employ LC-MS/MS with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid). Degradation products (e.g., quinones from oxidation) show distinct fragmentation patterns. Accelerated stability testing (40°C/75% RH) coupled with Arrhenius modeling predicts shelf-life .

Q. How do steric and electronic effects of the allyl groups influence regioselectivity in derivatization reactions?

- Methodological Answer : Use DFT calculations (Gaussian 09) to map electron density (Mulliken charges) and steric maps. Experimentally, compare reactivity in electrophilic substitutions (e.g., nitration): allyl groups at 2,6-positions direct electrophiles to the 4-methoxy ring via resonance. Monitor regioselectivity by NOESY NMR .

Q. What in vivo models are appropriate for evaluating the neuroprotective potential of this compound?

- Methodological Answer : Use LPS-induced neuroinflammation models in rodents. Administer compound (10–50 mg/kg, oral) and measure biomarkers (e.g., TNF-α, IL-6 in serum). Pair with behavioral assays (Morris water maze) and histopathology (microgliosis in brain sections). Include controls for blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.